molecular formula C20H25N3O3S B2465000 2,3,5,6-tetramethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide CAS No. 2034466-24-3

2,3,5,6-tetramethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide

Cat. No. B2465000
CAS RN: 2034466-24-3
M. Wt: 387.5
InChI Key: VPUBMRFAZLFYCJ-UHFFFAOYSA-N
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Description

The compound “2,3,5,6-tetramethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide” appears to contain several functional groups. It has a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also contains a sulfonamide group (-SO2NH2), which is commonly found in many pharmaceutical drugs . The compound also has a 2-oxopyrrolidin-1-yl group, which is a type of lactam, a cyclic amide .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or patents describing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques like NMR, IR, and mass spectrometry. Unfortunately, without experimental data, it’s not possible to provide a detailed molecular structure analysis .


Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present in the molecule. For instance, the pyridine ring might undergo electrophilic substitution reactions, while the sulfonamide group could be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability would typically be determined experimentally. Without specific experimental data for this compound, it’s not possible to provide detailed information on these properties .

Scientific Research Applications

Molecular and Supramolecular Structures

The study of N-[2-(pyridin-2-yl)ethyl]-derivatives, including similar compounds, reveals their potential in forming molecular and supramolecular structures. These derivatives exhibit unique torsion angles and hydrogen-bonding patterns, leading to different molecular conformations and applications in metal coordination. Such properties are crucial for developing materials with specific molecular architectures for catalysis or as molecular sensors (Jacobs et al., 2013).

Antimicrobial Activity

Compounds with a benzenesulfonamide moiety have been evaluated for their antimicrobial properties. For instance, novel arylazopyrazole pyrimidone clubbed heterocyclic compounds, which include similar sulfonamide structures, have shown efficacy against various bacteria and fungi. Such studies suggest the role of these compounds in developing new antimicrobial agents, highlighting their significance in addressing drug resistance issues (Sarvaiya et al., 2019).

Anticancer Activity

The synthesis of novel indenopyridine derivatives incorporating benzenesulfonamide groups has demonstrated promising anticancer activity. Specific derivatives have shown higher potency against breast cancer cell lines compared to standard chemotherapy drugs, indicating the potential of these compounds in cancer therapy development (Ghorab & Al-Said, 2012).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically determined through biological testing and is often specific to the particular biological target of interest .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Standard safety procedures should always be followed when handling chemical substances. Specific safety data for this compound is not available in the sources I have access to .

Future Directions

Future research on this compound could involve synthesizing the compound and characterizing its physical and chemical properties. If the compound shows promising properties, it could be tested for biological activity .

properties

IUPAC Name

2,3,5,6-tetramethyl-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-13-10-14(2)16(4)20(15(13)3)27(25,26)22-12-17-7-8-21-18(11-17)23-9-5-6-19(23)24/h7-8,10-11,22H,5-6,9,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUBMRFAZLFYCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2=CC(=NC=C2)N3CCCC3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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